molecular formula C12H8N4 B13596007 2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile

2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile

Katalognummer: B13596007
Molekulargewicht: 208.22 g/mol
InChI-Schlüssel: DBHXVKVEZSFCOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield 3-halo-2-methylimidazo[1,2-a]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Eigenschaften

Molekularformel

C12H8N4

Molekulargewicht

208.22 g/mol

IUPAC-Name

2-[(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]propanedinitrile

InChI

InChI=1S/C12H8N4/c1-9-11(6-10(7-13)8-14)16-5-3-2-4-12(16)15-9/h2-6H,1H3

InChI-Schlüssel

DBHXVKVEZSFCOQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C=CC=CC2=N1)C=C(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.